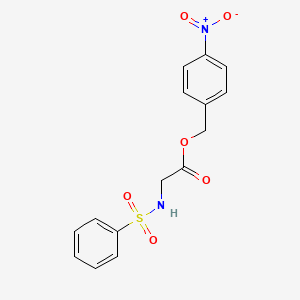![molecular formula C23H15N3O4S B3701195 (2Z)-2-{2-[(3-nitrobenzyl)oxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B3701195.png)
(2Z)-2-{2-[(3-nitrobenzyl)oxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one
Übersicht
Beschreibung
(2Z)-2-{2-[(3-nitrobenzyl)oxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one is a complex organic compound that features a unique structure combining a thiazole ring, a benzimidazole ring, and a nitrobenzyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-{2-[(3-nitrobenzyl)oxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: This can be achieved by reacting a suitable thiourea derivative with an α-haloketone under basic conditions.
Construction of the Benzimidazole Ring: This involves the cyclization of an o-phenylenediamine derivative with a carboxylic acid or its derivative.
Introduction of the Nitrobenzyl Group: This step involves the nucleophilic substitution of a nitrobenzyl halide with the hydroxyl group of the intermediate compound.
Final Cyclization and Formation of the Target Compound: The final step involves the condensation of the intermediate with an aldehyde under acidic or basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
(2Z)-2-{2-[(3-nitrobenzyl)oxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: The nitro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Potassium permanganate in an acidic medium.
Substitution: Sodium hydride in a polar aprotic solvent.
Major Products Formed
Oxidation: Formation of an amino derivative.
Reduction: Formation of a hydroxyl derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2Z)-2-{2-[(3-nitrobenzyl)oxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biology, this compound has potential applications as a probe for studying biological processes. Its ability to interact with various biomolecules makes it a valuable tool for investigating cellular mechanisms.
Medicine
In medicine, this compound is being explored for its potential therapeutic properties. It has shown promise as an antimicrobial agent and is being investigated for its potential use in treating various infections.
Industry
In industry, this compound can be used in the development of new materials with unique properties. Its ability to undergo various chemical reactions makes it a versatile building block for the synthesis of advanced materials.
Wirkmechanismus
The mechanism of action of (2Z)-2-{2-[(3-nitrobenzyl)oxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The thiazole and benzimidazole rings can also interact with proteins and nucleic acids, affecting their function and leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Dichloroaniline: An aniline derivative with two chlorine atoms.
Steviol Glycoside: A natural sweetener with a complex molecular structure.
Uniqueness
(2Z)-2-{2-[(3-nitrobenzyl)oxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one is unique due to its combination of a thiazole ring, a benzimidazole ring, and a nitrobenzyl group. This unique structure allows it to undergo a variety of chemical reactions and interact with a wide range of molecular targets, making it a valuable compound for scientific research and industrial applications.
Eigenschaften
IUPAC Name |
(2Z)-2-[[2-[(3-nitrophenyl)methoxy]phenyl]methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15N3O4S/c27-22-21(31-23-24-18-9-2-3-10-19(18)25(22)23)13-16-7-1-4-11-20(16)30-14-15-6-5-8-17(12-15)26(28)29/h1-13H,14H2/b21-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGEYHVWAPMPMKF-BKUYFWCQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C(=O)N3C4=CC=CC=C4N=C3S2)OCC5=CC(=CC=C5)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C\2/C(=O)N3C4=CC=CC=C4N=C3S2)OCC5=CC(=CC=C5)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-3-methylbenzamide](/img/structure/B3701138.png)
![(5E)-3-[(4-bromophenyl)methyl]-5-[(4-methylphenyl)methylidene]imidazolidine-2,4-dione](/img/structure/B3701153.png)
![2,4-dichloro-N-{3-[(3,5-dimethoxybenzoyl)amino]phenyl}benzamide](/img/structure/B3701159.png)
![2-methyl-N-[2-(4-methylphenyl)-2H-benzotriazol-5-yl]-3-nitrobenzamide](/img/structure/B3701160.png)
![4-acetylphenyl 2-[(4-nitrophenyl)thio]benzoate](/img/structure/B3701166.png)




![DIMETHYL 5-{[(3,5-DIMETHYLANILINO)CARBOTHIOYL]AMINO}ISOPHTHALATE](/img/structure/B3701186.png)
![2-[(furan-2-ylmethyl)amino]-9-methyl-3-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B3701189.png)
![1-(2,5-dimethoxyphenyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea](/img/structure/B3701200.png)
![1-[2-(4-TERT-BUTYLPHENOXY)ETHYL]-3-(PYRROLIDINE-1-CARBOTHIOYL)-1H-INDOLE](/img/structure/B3701206.png)
